molecular formula C8H18Cl2N2 B8202049 (2S,2'S)-2,2'-Bipyrrolidine dihydrochloride

(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride

Cat. No.: B8202049
M. Wt: 213.15 g/mol
InChI Key: OCIWKVITVUFWTF-FOMWZSOGSA-N
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Description

(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral catalyst. One common method includes the use of a bidentate ligand to ensure the stereoselective formation of the desired enantiomer . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyrrolidine N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring, often resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride exerts its effects is primarily through its role as a chiral catalyst. It facilitates the formation of chiral centers in target molecules, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include interactions with various substrates and reagents in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to act as a chiral catalyst sets it apart from other similar compounds, providing distinct advantages in the production of enantiomerically pure substances.

Properties

IUPAC Name

(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIWKVITVUFWTF-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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